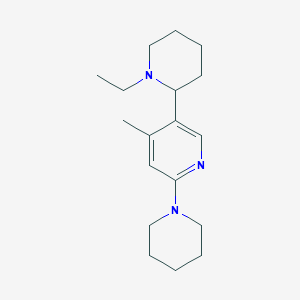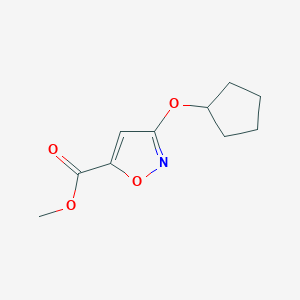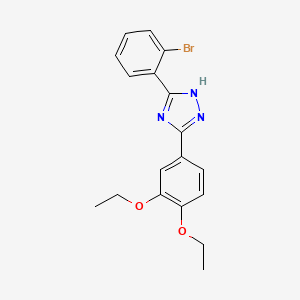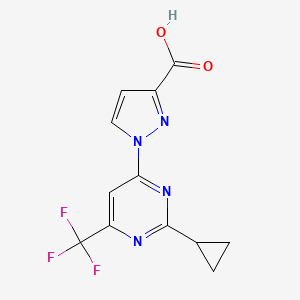
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(2-ciclopropil-6-(trifluorometil)pirimidin-4-il)-1H-pirazol-3-carboxílico es un compuesto heterocíclico que presenta una combinación única de grupos ciclopropilo, trifluorometilo, pirimidinilo y pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1-(2-ciclopropil-6-(trifluorometil)pirimidin-4-il)-1H-pirazol-3-carboxílico generalmente involucra reacciones de múltiples pasos a partir de precursores fácilmente disponibles. Una ruta común incluye los siguientes pasos:
Formación del anillo de pirimidina: Esto se puede lograr mediante la ciclación de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo trifluorometilo: Este paso a menudo involucra el uso de agentes trifluorometilantes como yoduro de trifluorometilo o sulfonatos de trifluorometilo.
Formación del anillo de pirazol: Esto se puede hacer a través de reacciones de ciclación que involucran hidracinas y 1,3-dicetonas.
Acoplamiento final y carboxilación: El paso final involucra el acoplamiento de los anillos de pirimidina y pirazol seguido de la carboxilación para introducir el grupo ácido carboxílico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, la selección de alto rendimiento de las condiciones de reacción y el uso de catalizadores para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-(2-ciclopropil-6-(trifluorometil)pirimidin-4-il)-1H-pirazol-3-carboxílico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr usando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los sustituyentes presentes en los anillos de pirimidina y pirazol.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Agentes halogenantes como N-bromosuccinimida para la sustitución electrofílica.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 1-(2-ciclopropil-6-(trifluorometil)pirimidin-4-il)-1H-pirazol-3-carboxílico tiene varias aplicaciones de investigación científica:
Química medicinal: Se investiga su potencial como farmacóforo en el diseño de fármacos, particularmente para sus propiedades antiinflamatorias y anticancerígenas.
Agroquímicos: El compuesto se estudia para su posible uso como plaguicida o herbicida debido a su capacidad para inhibir enzimas específicas en las plagas.
Ciencia de los materiales: Se explora su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas únicas.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(2-ciclopropil-6-(trifluorometil)pirimidin-4-il)-1H-pirazol-3-carboxílico implica su interacción con objetivos moleculares específicos. Por ejemplo, en química medicinal, puede inhibir enzimas o receptores involucrados en las vías de la enfermedad. El grupo trifluorometilo mejora su afinidad de unión y estabilidad metabólica, mientras que los anillos de pirazol y pirimidina contribuyen a su bioactividad general.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 1-(2-ciclopropil-6-(trifluorometil)pirimidin-4-il)piperidin-3-carboxílico
- 1-(2-ciclopropil-6-(trifluorometil)pirimidin-4-il)-1,4-diazepano
Singularidad
El ácido 1-(2-ciclopropil-6-(trifluorometil)pirimidin-4-il)-1H-pirazol-3-carboxílico es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del grupo trifluorometilo mejora su lipofilicidad y estabilidad metabólica, mientras que el anillo de pirazol contribuye a su bioactividad y potencial como farmacóforo.
Propiedades
Fórmula molecular |
C12H9F3N4O2 |
|---|---|
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
1-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)8-5-9(17-10(16-8)6-1-2-6)19-4-3-7(18-19)11(20)21/h3-6H,1-2H2,(H,20,21) |
Clave InChI |
UTWLFLAFFUHCTC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=CC(=N2)N3C=CC(=N3)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11796249.png)

![2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate](/img/structure/B11796273.png)
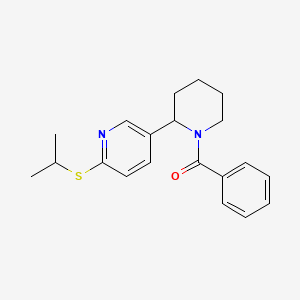

![4-(2-Chlorophenyl)-8-(methylthio)pyrimido[5,4-E]tetrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B11796282.png)

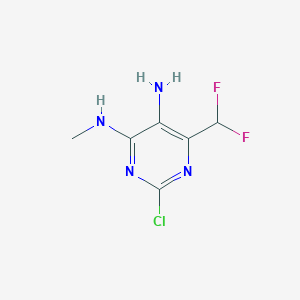
![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796304.png)


